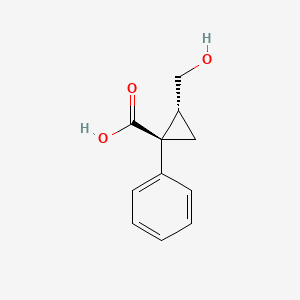

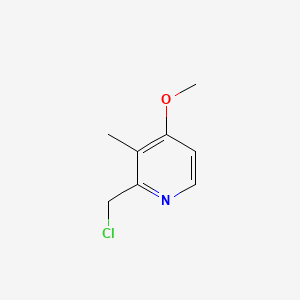

![molecular formula C₃₇H₄₇N₃O₇S B1142332 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide CAS No. 131622-83-8](/img/structure/B1142332.png)

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-(Fluoromethyl)piperazine dihydrochloride and related compounds often involves complex chemical processes. For example, Kiesewetter and Costa (1993) reported the synthesis of a sigma receptor ligand through fluoride displacement on a bismethanesulfonate salt of a propyl methanesulfonyloxy precursor (Kiesewetter & Costa, 1993). Similarly, Gao and Renslo (2007) presented an efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from commercially available piperazine-2-carboxylic acid dihydrochloride (Gao & Renslo, 2007).

Molecular Structure Analysis

The molecular structure of these compounds has been studied through various methods. For instance, Özbey et al. (1998) determined the crystal and molecular structure of a 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, revealing interesting structural details (Özbey et al., 1998).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, imparting them with distinct properties. For example, the synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors were reported by Dorsey et al. (2004), highlighting their potential therapeutic applications (Dorsey et al., 2004).

Physical Properties Analysis

The physical properties of 2-(Fluoromethyl)piperazine dihydrochloride and its derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. Studies like those conducted by Ziegler et al. (1990) provide insights into these properties, particularly in the context of antibacterial activity (Ziegler et al., 1990).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, functional groups, and binding affinity, is essential for the development of pharmaceutical applications. Research by Jian (2011) on the synthesis of a specific dimethyl-piperazine derivative sheds light on such properties (Jian, 2011).

科学的研究の応用

Heterocyclic Compounds and Drug Discovery

Heterocyclic compounds, like imidazolones and imidazoles, are central to pharmaceutical development due to their diverse biological activities. Research shows that 5-oxo-imidazolone derivatives, which share a structural motif with the chemical compound , are crucial for modern drug discovery, emphasizing their role in synthesizing compounds with significant pharmacological profiles (Yellasubbaiah et al., 2021).

Antitumor Activity

Imidazole derivatives, including structures similar to the given compound, have been explored for their antitumor activities. These compounds, through various modifications, have shown potential in the search for new antitumor drugs, illustrating the compound's relevance in cancer research (Iradyan et al., 2009).

DNA Interaction Studies

The study of compounds that interact with DNA, such as minor groove binders, is crucial for understanding genetic regulation and mutation prevention. Research on Hoechst 33258 analogues, which bind to DNA's minor groove, suggests that the compound could be relevant for designing drugs that target DNA directly, potentially for cancer treatment or genetic disorders (Issar & Kakkar, 2013).

Cytochrome P450 Enzyme Inhibitors

The role of cytochrome P450 enzymes in drug metabolism makes inhibitors of these enzymes, like the compound , significant for reducing drug-drug interactions and enhancing therapeutic efficacy. Studies reviewing chemical inhibitors of P450 isoforms provide insight into how such compounds can be used to modulate metabolism, indicating potential research applications in pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).

Antioxidant and Enzymatic Reaction Modulation

Research on the antioxidant capacity of compounds like ABTS and their reaction pathways illustrates the compound's potential application in studying oxidative stress and its mitigation, relevant for conditions such as aging, cancer, and neurodegenerative diseases (Ilyasov et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47N3O7S/c1-44-30-17-13-27(14-18-30)37(26-9-4-3-5-10-26,28-15-19-31(45-2)20-16-28)47-24-29(41)23-46-22-8-21-38-34(42)12-7-6-11-33-35-32(25-48-33)39-36(43)40-35/h3-5,9-10,13-20,29,32-33,35,41H,6-8,11-12,21-25H2,1-2H3,(H,38,42)(H2,39,40,43)/t29?,32-,33-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTBLIWVTJDGHP-RCRWHYPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H47N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

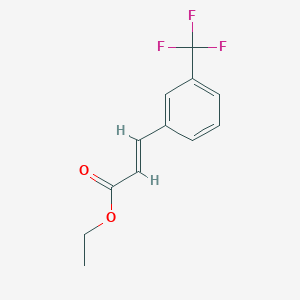

![N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B1142249.png)

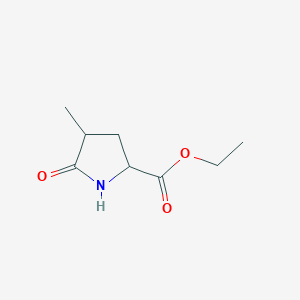

![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)

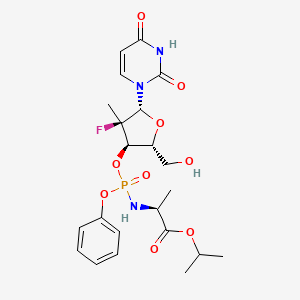

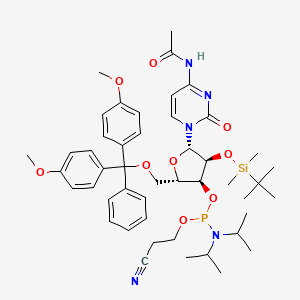

![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)